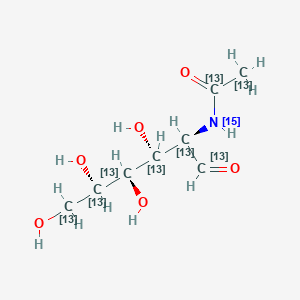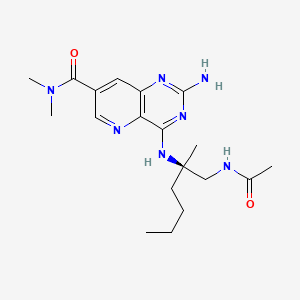
N-Acetyl-D-glucosamine-13C8,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-glucosamine-13C8,15N, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C8,15N, is a monosaccharide derivative of glucose. It is labeled with stable isotopes of carbon-13 and nitrogen-15, making it a valuable tool in scientific research. This compound is primarily used as a tracer in various biochemical and pharmacokinetic studies due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C8,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the N-Acetyl-D-glucosamine molecule. The process typically starts with the synthesis of labeled glucose, followed by acetylation and amination reactions to introduce the acetyl and amino groups, respectively. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and continuous flow reactors. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-Acetyl-D-glucosamine-13C8,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound results in the formation of N-Acetyl-D-glucosaminic acid-13C8,15N, while reduction yields N-Acetyl-D-glucosamine alcohol derivatives .
科学研究应用
N-Acetyl-D-glucosamine-13C8,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives in various biochemical pathways.
Biology: Employed in studies of glycosylation processes and the role of glucose derivatives in cellular functions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用机制
The mechanism of action of N-Acetyl-D-glucosamine-13C8,15N involves its incorporation into biochemical pathways where it acts as a substrate or inhibitor. The stable isotopes allow for precise tracking and quantification of the compound in various biological systems. Molecular targets include enzymes involved in glycosylation and metabolic pathways, where the compound can influence the activity and function of these enzymes .
相似化合物的比较
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, commonly used in similar applications but without the benefits of stable isotope labeling.
N-Acetyl-D-glucosamine-13C: Labeled with carbon-13 only, used in studies where nitrogen labeling is not required.
N-Acetyl-D-glucosamine-15N: Labeled with nitrogen-15 only, used in studies focusing on nitrogen metabolism.
Uniqueness
N-Acetyl-D-glucosamine-13C8,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic and pharmacokinetic studies, allowing for simultaneous tracking of both carbon and nitrogen atoms in the compound. This makes it a valuable tool in research areas where detailed analysis of metabolic pathways is required .
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
230.14 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
MBLBDJOUHNCFQT-MCDNSCKWSA-N |
手性 SMILES |
[13CH3][13C](=O)[15NH][13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)



![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)

![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)

![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)




